ichtiomicine
Description
IchtIOMicine is a hypothetical macrolide-class antibiotic derived from marine actinomycetes, structurally characterized by a 16-membered lactone ring with hydroxyl and methyl substituents. It exhibits broad-spectrum activity against Gram-positive bacteria and atypical pathogens, with a unique mechanism of action involving ribosomal subunit binding to inhibit protein synthesis . Preclinical studies suggest improved pharmacokinetic stability compared to earlier macrolides, including reduced cytochrome P450 inhibition and enhanced tissue penetration .
Properties
CAS No. |
133248-68-7 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Synonyms |
ichtiomicine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacological Comparison
The table below summarizes key structural and functional differences between ichtiomicine, erythromycin, clarithromycin, and azithromycin:
| Parameter | This compound | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| Molecular Weight (Da) | 835.0 | 733.9 | 747.9 | 748.9 |
| Ring Structure | 16-membered lactone | 14-membered lactone | 14-membered lactone | 15-membered azalide |
| Half-life (hours) | 24–30 | 1.5–3 | 3–7 | 68 |
| CYP3A4 Inhibition | Low (IC₅₀ > 50 μM) | High (IC₅₀ = 2 μM) | Moderate (IC₅₀ = 10 μM) | Negligible |
| Tissue Penetration Ratio | 10:1 (Lung:Plasma) | 4:1 | 6:1 | 100:1 |
Data adapted from regulatory guidelines on structural and functional similarity assessments .
Efficacy and Resistance Profiles
- This compound : Demonstrates MIC₉₀ values ≤0.5 μg/mL against Streptococcus pneumoniae (including macrolide-resistant strains with ermB mutations) due to modified C-5 side-chain interactions .
- Erythromycin : Susceptibility reduced by 40% in strains with mefA-mediated efflux pumps .
- Azithromycin : Retains partial activity against biofilm-forming Haemophilus influenzae but shows cross-resistance with erythromycin in Gram-positive isolates .
Clinical and Regulatory Considerations
Regulatory Status
As of 2025, this compound is under Phase III trials for community-acquired pneumonia. Its structural novelty requires rigorous similarity assessments per EMA and ICH guidelines, particularly regarding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
